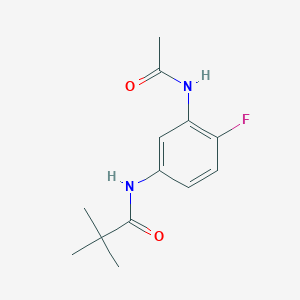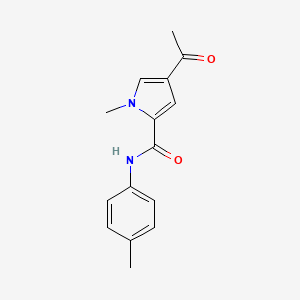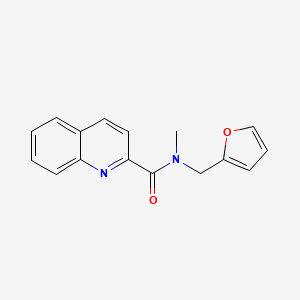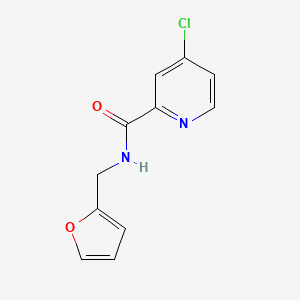
5-bromo-N-cyclopentylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-cyclopentylfuran-3-carboxamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in the field of medicine. This compound is a derivative of furan, and it has been found to possess several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentylfuran-3-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to induce apoptosis in cancer cells, which is the process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to induce apoptosis in cancer cells, which is the process of programmed cell death. Furthermore, this compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 5-bromo-N-cyclopentylfuran-3-carboxamide is its potential applications in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. Additionally, this compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases.
However, there are also limitations associated with the use of this compound in lab experiments. One of the primary limitations is the lack of information regarding its mechanism of action. Additionally, this compound may have potential side effects that need to be further investigated before it can be used in clinical trials.
Future Directions
There are several future directions for research on 5-bromo-N-cyclopentylfuran-3-carboxamide. One of the primary areas of research is the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits the growth of cancer cells and induces apoptosis. Additionally, future research should focus on the potential side effects of this compound and its safety for use in clinical trials. Finally, there is a need for further research on the potential applications of this compound in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 5-bromo-N-cyclopentylfuran-3-carboxamide can be achieved through a series of chemical reactions. The starting material for the synthesis is furan-3-carboxylic acid, which is converted to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine to yield the corresponding amide. Finally, the amide is brominated using N-bromosuccinimide to yield this compound.
Scientific Research Applications
5-Bromo-N-cyclopentylfuran-3-carboxamide has been found to possess several interesting properties that make it a promising candidate for further research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the process of programmed cell death. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
properties
IUPAC Name |
5-bromo-N-cyclopentylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-5-7(6-14-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHANDCMYUAIGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

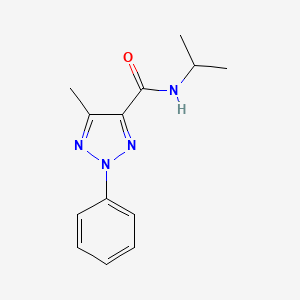

![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
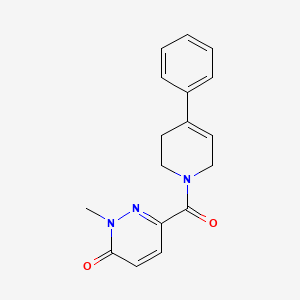
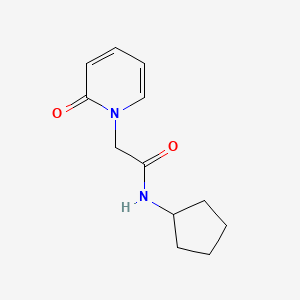
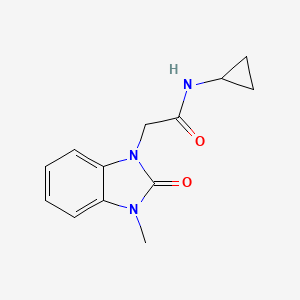

![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)

